N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenyl group and a hydroxytetrahydropyran moiety, making it a subject of interest for scientific research.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-9-11-3-1-2-4-12(11)18-14(20)13(19)17-10-15(21)5-7-22-8-6-15/h1-4,21H,5-8,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBGKZDKCXUDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran moiety can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]-N,2-dimethylpropanamide
- N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a cyanophenyl group and a hydroxytetrahydropyran moiety, which may contribute to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available literature:
Case Study 1: Enzyme Inhibition
In a study exploring the enzyme inhibition properties of compounds related to this compound, it was found that the compound exhibited significant inhibition of tyrosinase, an enzyme critical in melanin production. The IC50 value was determined to be 14.33 ± 1.63 μM, indicating a strong inhibitory potency against this enzyme, which is relevant for skin pigmentation disorders and melanoma treatment .
Case Study 2: Antioxidant Properties
Research investigating the antioxidant capacity of similar compounds revealed that those with hydroxyl substitutions demonstrated enhanced radical scavenging abilities. While specific data for this compound were not provided, the structural similarities suggest potential for similar activity .
Case Study 3: Cytotoxicity in Cancer Cells
In vitro assays using cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an EC50 value of 32 ± 7 μM. This indicates that the compound may induce cell death in cancerous cells, supporting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
